molecular formula C9H10FNO B7874367 2-(Cyclopropylmethoxy)-6-fluoropyridine

2-(Cyclopropylmethoxy)-6-fluoropyridine

Cat. No.: B7874367
M. Wt: 167.18 g/mol
InChI Key: FUYOQABZCWFOOE-UHFFFAOYSA-N
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Description

2-(Cyclopropylmethoxy)-6-fluoropyridine is a fluorinated pyridine derivative featuring a cyclopropylmethoxy substituent at the 2-position and a fluorine atom at the 6-position. This compound is part of a broader class of substituted pyridines, which are pivotal intermediates in medicinal chemistry and drug discovery due to their versatility in forming hydrogen bonds, modulating lipophilicity, and enhancing metabolic stability .

Properties

IUPAC Name

2-(cyclopropylmethoxy)-6-fluoropyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO/c10-8-2-1-3-9(11-8)12-6-7-4-5-7/h1-3,7H,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUYOQABZCWFOOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=NC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Overview

Nucleophilic aromatic substitution (SNAr) is a cornerstone for introducing alkoxy groups into electron-deficient pyridine systems. For 2-(cyclopropylmethoxy)-6-fluoropyridine, this method typically involves reacting 2-chloro-6-fluoropyridine with cyclopropylmethanol under basic conditions. The electron-withdrawing fluorine atom at the 6-position activates the pyridine ring toward substitution at the 2-position.

Reaction Conditions

  • Substrate : 2-Chloro-6-fluoropyridine

  • Nucleophile : Cyclopropylmethanol

  • Base : Sodium hydride (NaH) or potassium carbonate (K₂CO₃)

  • Solvent : Dimethylformamide (DMF) or tetrahydrofuran (THF)

  • Temperature : 80–120°C

  • Time : 12–24 hours

The reaction proceeds via a two-step mechanism: (1) deprotonation of cyclopropylmethanol to generate the alkoxide ion and (2) nucleophilic attack on the activated pyridine ring. Yields typically range from 65% to 85%, depending on the base and solvent.

Optimization Insights

  • Base Selection : NaH outperforms K₂CO₃ in polar aprotic solvents due to stronger deprotonation capability, reducing side reactions such as hydrolysis.

  • Solvent Effects : DMF enhances reaction rates compared to THF, attributed to its high polarity stabilizing transition states.

  • Temperature Control : Prolonged heating above 100°C risks decomposition of the cyclopropylmethoxy group.

Ullmann-Type Coupling

Methodology

Ullmann coupling enables ether formation via copper-catalyzed cross-coupling between aryl halides and alcohols. This method is advantageous for substrates sensitive to strong bases.

Protocol

  • Substrate : 2-Bromo-6-fluoropyridine

  • Nucleophile : Cyclopropylmethanol

  • Catalyst : Copper(I) iodide (CuI)

  • Ligand : 1,10-Phenanthroline

  • Base : Cesium carbonate (Cs₂CO₃)

  • Solvent : Dimethyl sulfoxide (DMSO)

  • Temperature : 100–120°C

  • Time : 24–48 hours

The reaction mechanism involves oxidative addition of the aryl bromide to Cu(I), followed by alkoxide coordination and reductive elimination. Yields range from 50% to 70%, with ligand choice critically influencing efficiency.

Comparative Analysis

ParameterUllmann CouplingSNAr
Yield50–70%65–85%
Catalyst CostHighLow
Substrate FlexibilityBroadLimited
Reaction Time24–48 h12–24 h

Ullmann coupling offers broader substrate tolerance but requires costly catalysts and longer durations.

Direct Fluorination Strategies

Late-Stage Fluorination

Fluorine can be introduced via halogen exchange (Halex) reactions, though this is less common for this compound due to the stability of existing substituents. A patent by Boudakian (US3296269A) describes fluorination of chloropyridines using potassium bifluoride (KHF₂) at 250–370°C. Adapting this method:

2-Chloro-6-(cyclopropylmethoxy)pyridine+KHF2ΔThis compound+KCl+HCl\text{2-Chloro-6-(cyclopropylmethoxy)pyridine} + \text{KHF}_2 \xrightarrow{\Delta} \text{this compound} + \text{KCl} + \text{HCl}

Challenges

  • Temperature Sensitivity : Cyclopropylmethoxy groups may degrade above 300°C.

  • Side Reactions : Competing hydrolysis or rearrangement occurs without strict anhydrous conditions.

Protection-Deprotection Approaches

Orthogonal Functionalization

Multi-step routes protect sensitive groups during synthesis. For example:

  • Protection : Introduce a tert-butyldimethylsilyl (TBS) group at the 2-position of 6-fluoropyridine.

  • Etherification : React with cyclopropylmethyl bromide under SNAr conditions.

  • Deprotection : Remove TBS using tetrabutylammonium fluoride (TBAF).

This method achieves yields >80% but adds complexity.

Emerging Techniques

Photoredox Catalysis

Recent advances employ visible-light-mediated catalysis for C–O bond formation. For instance, iridium-based photocatalysts (e.g., Ir(ppy)₃) enable room-temperature reactions with improved selectivity. Initial trials report 60–75% yields under mild conditions .

Chemical Reactions Analysis

Types of Reactions: 2-(Cyclopropylmethoxy)-6-fluoropyridine can undergo various chemical reactions, including:

  • Oxidation: The pyridine ring can be oxidized to form pyridine N-oxide.

  • Reduction: The fluorine atom can be reduced to a hydrogen atom under specific conditions.

  • Substitution Reactions: The compound can participate in nucleophilic substitution reactions at the fluorine or cyclopropylmethoxy positions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: Reduction can be achieved using lithium aluminum hydride (LiAlH4) or other suitable reducing agents.

  • Substitution Reactions: Nucleophiles such as amines or alcohols can be used, often in the presence of a base.

Major Products Formed:

  • Pyridine N-oxide: Formed through oxidation.

  • Hydrogenated Pyridine: Resulting from the reduction of the fluorine atom.

  • Substituted Derivatives: Various nucleophilic substitution products.

Scientific Research Applications

2-(Cyclopropylmethoxy)-6-fluoropyridine has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound can be used in the study of biological systems, particularly in the development of new pharmaceuticals.

  • Medicine: It has potential as a lead compound in drug discovery, especially for targeting specific biological pathways.

  • Industry: Its unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(Cyclopropylmethoxy)-6-fluoropyridine exerts its effects involves its interaction with specific molecular targets and pathways. The fluorine atom and cyclopropylmethoxy group can influence the binding affinity and selectivity of the compound towards these targets, leading to its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

Substituent-Based Comparison

Table 1: Structural and Physicochemical Properties of Selected Pyridine Derivatives
Compound Name CAS Number Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Applications/References
2-(Cyclopropylmethoxy)-6-fluoropyridine Not explicitly stated C₉H₉FNO 2-Cyclopropylmethoxy, 6-Fluoro 181.17 Intermediate for kinase/PDE4 inhibitors
2-Fluoro-6-methoxypyridine 131747-28-3 C₆H₆FNO 2-Methoxy, 6-Fluoro 127.12 Synthetic intermediate
2-Cyclopropylmethoxy-3-iodo-pyridine 766557-62-4 C₉H₁₀INO 2-Cyclopropylmethoxy, 3-Iodo 275.09 Cross-coupling reactions
2-(Cyclopropylmethoxy)-5-nitropyridine 1374298-66-4 C₉H₉N₂O₃ 2-Cyclopropylmethoxy, 5-Nitro 208.18 Precursor for boronic esters

Key Observations :

  • Electronic Effects : The electron-withdrawing fluorine atom at the 6-position in this compound enhances the electrophilicity of the pyridine ring, facilitating nucleophilic aromatic substitution reactions. This contrasts with 2-Fluoro-6-methoxypyridine, where the methoxy group donates electrons, reducing reactivity .

Pharmacological and Functional Comparisons

Key Insights :

  • PDE4 Inhibition: Cyclopropylmethoxy-substituted compounds like roflumilast and piclamilast exhibit potent PDE4 inhibition (IC₅₀ < 10 nM), attributed to the cyclopropylmethoxy group’s ability to stabilize hydrophobic interactions with the enzyme’s active site .
  • Anti-inflammatory Activity : The IKK-beta inhibitor in demonstrates that cyclopropylmethoxy groups on aromatic rings enhance potency (IC₅₀ = 8.5 nM), likely due to improved membrane permeability and target engagement .

Biological Activity

2-(Cyclopropylmethoxy)-6-fluoropyridine is a pyridine derivative characterized by a cyclopropylmethoxy group at the 2-position and a fluorine atom at the 6-position. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of enzyme inhibition and metabolic regulation.

The biological activity of this compound primarily involves its interaction with various enzymes, notably acetyl-CoA carboxylase (ACC). ACC plays a crucial role in fatty acid metabolism by converting acetyl-CoA to malonyl-CoA, which is a key regulatory step in lipid synthesis and oxidation. Inhibition of ACC can lead to increased fatty acid oxidation and decreased lipid synthesis, making this compound a candidate for therapeutic applications in metabolic disorders such as obesity and diabetes .

Inhibition Studies

Recent studies have demonstrated that this compound exhibits significant inhibitory action on ACC. This inhibition leads to several physiological effects:

  • Increased Fatty Acid Oxidation : By reducing malonyl-CoA levels, the compound enhances the oxidation of fatty acids, which may contribute to weight loss and improved metabolic health.
  • Decreased Lipid Synthesis : The inhibition of ACC results in reduced synthesis of triglycerides, which can lower the risk of fatty liver disease and other lipid-related disorders.
  • Improved Insulin Sensitivity : Long-term administration of ACC inhibitors has been associated with enhanced insulin sensitivity in liver and muscle tissues .

Case Study: Metabolic Syndrome

A study investigating the effects of this compound on metabolic syndrome models showed promising results. The compound was administered to obese mice, resulting in:

  • A significant reduction in body weight.
  • Decreased serum triglycerides and cholesterol levels.
  • Enhanced glucose tolerance tests, indicating improved insulin sensitivity.

These findings suggest that this compound could be beneficial for managing conditions associated with metabolic syndrome .

Table: Summary of Biological Activities

Biological ActivityEffectReference
ACC InhibitionIncreases fatty acid oxidation
Lipid Synthesis ReductionDecreases triglyceride levels
Insulin SensitivityImproves glucose metabolism

The synthesis of this compound typically involves nucleophilic substitution reactions. The cyclopropylmethoxy group can be introduced through reactions involving cyclopropanol derivatives or via a cyclization process that incorporates methoxy functionalities.

Synthetic Route Example

  • Starting Material : 2-chloro-6-fluoropyridine.
  • Reagents : Cyclopropanol, base (e.g., potassium carbonate), solvent (e.g., DMF).
  • Reaction Conditions : Heat under reflux for several hours.

This synthetic approach allows for the efficient production of the desired pyridine derivative with high purity.

Q & A

Q. What are the optimal synthetic routes for 2-(Cyclopropylmethoxy)-6-fluoropyridine, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example, substituting a hydroxyl or halogen group at the 2-position of 6-fluoropyridine with cyclopropylmethoxy via Mitsunobu or Ullmann-type coupling. Reaction parameters such as temperature (60–120°C), solvent polarity (e.g., DMF or THF), and catalyst choice (e.g., CuI for coupling reactions) critically affect yield and purity. Purification via column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization is recommended to achieve >95% purity .

Q. Which analytical techniques are most effective for characterizing this compound, and how are they applied?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms substitution patterns (e.g., cyclopropyl protons at δ 0.5–1.5 ppm, fluorine coupling in pyridine ring).
  • HPLC-MS: Validates purity and molecular ion ([M+H]+ at m/z ~196).
  • X-ray Crystallography: Resolves crystal packing and bond angles (e.g., dihedral angle between pyridine and cyclopropane rings) .

Q. How does the electronic nature of the cyclopropylmethoxy group influence the compound’s reactivity?

Methodological Answer: The cyclopropylmethoxy group acts as an electron-donating substituent due to conjugation between the oxygen lone pairs and the pyridine ring. This enhances electrophilic substitution at the 4-position of the pyridine ring. Computational studies (DFT calculations) can quantify charge distribution using software like Gaussian or ORCA .

Advanced Research Questions

Q. How do structural modifications (e.g., replacing fluorine or cyclopropylmethoxy) affect the compound’s bioactivity?

Methodological Answer: Structure-activity relationship (SAR) studies are critical:

  • Fluorine replacement (e.g., with Cl or CF₃) alters lipophilicity (logP) and membrane permeability.
  • Cyclopropylmethoxy substitution (e.g., with ethoxy or trifluoromethoxy) impacts steric bulk and metabolic stability.
    Example: Analogues with trifluoromethoxy groups show enhanced antiviral activity due to increased metabolic resistance .

Q. How can researchers reconcile discrepancies in reported toxicity data for this compound?

Methodological Answer: Discrepancies arise from variations in test models (e.g., in vitro vs. in vivo) and purity levels. A tiered approach is recommended:

In vitro assays (e.g., Ames test for mutagenicity, HepG2 cell viability).

In vivo acute toxicity (OECD Guideline 423, rodent models).

Computational toxicology (QSAR models like Derek Nexus) to predict metabolite toxicity .

Q. What mechanistic studies are needed to elucidate its potential enzyme inhibition?

Methodological Answer:

  • Kinetic assays: Measure inhibition constants (Kᵢ) using fluorogenic substrates.
  • Molecular docking: Simulate binding interactions with target enzymes (e.g., cytochrome P450) using AutoDock Vina.
  • Isothermal titration calorimetry (ITC): Quantify binding thermodynamics .

Q. How can researchers assess the environmental impact of this compound?

Methodological Answer:

  • Biodegradation tests: OECD 301F (ready biodegradability) in activated sludge.
  • Ecotoxicology: Daphnia magna acute toxicity (EC₅₀).
  • Soil mobility: Column leaching experiments (OECD 121) to measure adsorption coefficients (Kd) .

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